molecular formula C11H22ClNO B2532984 (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride CAS No. 1823934-77-5

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride

Cat. No.: B2532984
CAS No.: 1823934-77-5
M. Wt: 219.75
InChI Key: RPNOXMUBGLOBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Aminomethyl)bicyclo[322]nonan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₁₁H₂₂ClNO It is a bicyclic compound featuring a bicyclo[322]nonane core structure, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride typically involves multistep organic reactions. One common method includes the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The bicyclic structure provides stability and rigidity, which can affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but with different ring sizes and functional groups.

    Bicyclo[2.2.2]octane derivatives: These compounds have a smaller bicyclic core and different chemical properties.

Uniqueness

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups.

Properties

IUPAC Name

[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10;/h13H,1-9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNOXMUBGLOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)CO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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